molecular formula C13H24N2O3 B2481606 N-Cyclopentyl 2-(boc-amino)propanamide CAS No. 1030879-73-2

N-Cyclopentyl 2-(boc-amino)propanamide

Cat. No.: B2481606
CAS No.: 1030879-73-2
M. Wt: 256.346
InChI Key: FPJDSGXSDUWPCQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)propanamide is a chemical compound with the molecular formula C13H24N2O3. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)propanamide typically involves the reaction of cyclopentylamine with tert-butyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with an amine, such as 2-amino-2-methylpropanamide, to yield the final product.

Industrial Production Methods

Industrial production of N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)butanamide
  • N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)pentanamide
  • N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)hexanamide

Uniqueness

N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentyl group and tert-butoxycarbonyl protecting group make it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(14-12(17)18-13(2,3)4)11(16)15-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJDSGXSDUWPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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